molecular formula C9H12F3N3O B13221690 5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B13221690
M. Wt: 235.21 g/mol
InChI Key: SOPMGZYDIAZLBQ-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine is a chemical compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an oxadiazole ring

Preparation Methods

The synthesis of 5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with a trifluoromethyl group can be synthesized through various methods, including the hydrogenation of aromatic compounds or the cyclization of appropriate precursors.

    Oxadiazole Ring Formation: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the cyclohexyl ring with the oxadiazole ring under suitable reaction conditions, often using catalysts and specific reagents to facilitate the reaction.

Chemical Reactions Analysis

5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclohexyl or oxadiazole rings are replaced with other groups. Common reagents include halogens and nucleophiles.

Scientific Research Applications

5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities and therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:

    5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine: This compound has a similar structure but with the trifluoromethyl group in a different position on the cyclohexyl ring.

    Cyclohexyl 5-amino-1-(2,6-dichlorophenyl)-1,3,4-oxadiazole: This compound features a dichlorophenyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.

Properties

Molecular Formula

C9H12F3N3O

Molecular Weight

235.21 g/mol

IUPAC Name

5-[2-(trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H12F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h5-6H,1-4H2,(H2,13,15)

InChI Key

SOPMGZYDIAZLBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=NN=C(O2)N)C(F)(F)F

Origin of Product

United States

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